3-(1H-Benzimidazol-1-yl)propylamine hydrochloride
Description
3-(1H-Benzimidazol-1-yl)propylamine hydrochloride (CAS: 88704-73-8) is a benzimidazole derivative with a propylamine side chain attached to the N-1 position of the benzimidazole core. Its molecular formula is C₁₀H₁₄ClN₃, and it has a molecular weight of 211.69 g/mol . Key physicochemical properties include 3 hydrogen bond donors (from the NH groups of benzimidazole and the amine), 2 hydrogen bond acceptors, and a topological polar surface area of 54.7 Ų, suggesting moderate solubility in polar solvents . This compound is structurally related to pharmacologically active benzimidazole derivatives, which often exhibit antimicrobial, antiviral, or anticancer activities.
Properties
IUPAC Name |
3-(benzimidazol-1-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13;/h1-2,4-5,8H,3,6-7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKOYJRBCHURRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-1-yl)propylamine hydrochloride typically involves the reaction of benzimidazole with 3-chloropropylamine hydrochloride under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Salt Formation and Acid-Base Reactions
The hydrochloride salt dissociates in aqueous or polar solvents, releasing the free amine (3-(1H-benzimidazol-1-yl)propylamine) under basic conditions. Neutralization with NaOH or KOH regenerates the free base, which can participate in nucleophilic reactions .
Example reaction:
Alkylation and Acylation
The primary amine undergoes alkylation/acylation at the NH group:
| Reaction Type | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| Alkylation | CHI | N-Methyl derivative | EtOH, reflux, 6 hr | |
| Acylation | AcCl | Acetamide derivative | Dry DCM, 0°C, 2 hr |
Key observation : Acylation reactions exhibit higher yields (>85%) in aprotic solvents due to reduced hydrolysis .
Condensation Reactions
The amine forms Schiff bases with carbonyl compounds:
Example : Reaction with benzaldehyde yields:
Nucleophilic Substitution
The amine participates in SN reactions with alkyl halides:
Reaction with ethyl bromoacetate :
Coordination Chemistry
The benzimidazole nitrogen and amine group act as ligands for transition metals:
| Metal Salt | Complex Structure | Application | Reference |
|---|---|---|---|
| CuCl | Octahedral geometry | Catalytic oxidation studies | |
| FeCl | Tetrahedral complex | Antimicrobial agents |
Notable finding : Cu(II) complexes show enhanced antibacterial activity compared to the free ligand .
Reduction and Oxidation
Scientific Research Applications
Medicinal Chemistry
Benzimidazole derivatives, including 3-(1H-benzimidazol-1-yl)propylamine hydrochloride, are known for their diverse biological activities. They have been investigated for their potential as:
- Antiparasitics: Compounds in this class have shown efficacy against various parasites, with some derivatives being effective against helminths.
- Antimicrobials and Antivirals: Research indicates that benzimidazole derivatives can inhibit viral replication in several cases, including Bovine Viral Diarrhea Virus (BVDV) and rotavirus .
- Analgesics and Anti-inflammatory Agents: Some studies have demonstrated that certain benzimidazole derivatives exhibit significant analgesic properties comparable to standard medications like diclofenac .
Table 1: Summary of Biological Activities of Benzimidazole Derivatives
| Activity Type | Example Compounds | Notes |
|---|---|---|
| Antiparasitic | Albendazole, Mebendazole | Effective against helminths |
| Antiviral | Enviradine | Inhibits viral replication |
| Analgesic | Various derivatives | Comparable efficacy to standard analgesics |
| Anti-inflammatory | Selected derivatives | Significant reduction in edema |
Neuropharmacology
The compound has also been explored for its potential effects on the nervous system. Research indicates that derivatives of benzimidazole can play a role in treating neurodegenerative diseases. For instance, some studies highlight the use of 1,4-bis(3-aminoalkyl)piperazine derivatives, which may include structures similar to this compound, for developing treatments aimed at disorders such as Parkinson's disease and Alzheimer's disease .
Synthesis of Bioactive Compounds
This compound serves as a valuable precursor for synthesizing other bioactive molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced therapeutic profiles. This versatility makes it an essential component in drug discovery and development processes.
Case Study: Synthesis and Activity Evaluation
In a recent study, researchers synthesized a series of benzimidazole derivatives from this compound and evaluated their biological activities. The findings indicated that certain derivatives exhibited potent anti-inflammatory effects with IC50 values significantly lower than those of existing drugs . This underscores the compound's utility in medicinal chemistry as a scaffold for developing new therapeutics.
Safety Profile and Toxicology
While exploring the applications of this compound, it is crucial to consider its safety profile. The compound is classified as toxic if ingested and can cause severe skin burns and eye damage . Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings.
Mechanism of Action
The mechanism of action of 3-(1H-Benzimidazol-1-yl)propylamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, affecting their function. The benzimidazole nucleus allows it to interact with biopolymers, making it effective in various biological applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Salt Forms
The following table summarizes critical differences between 3-(1H-Benzimidazol-1-yl)propylamine hydrochloride and two closely related analogs:
Physicochemical and Functional Implications
- The cyclopropyl and phenyl groups in introduce steric hindrance, which may affect binding to biological targets but improve metabolic stability .
- Salt Forms: The dihydrochloride hydrate in likely improves crystallinity and stability, whereas the monohydrochloride in the target compound may offer a balance between solubility and ease of synthesis .
Pharmacological Potential
- Antimicrobial Activity : Benzimidazole derivatives with alkylamine side chains (e.g., ) often disrupt microbial cell membranes or enzyme function .
Biological Activity
3-(1H-Benzimidazol-1-yl)propylamine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H13ClN3
- Molecular Weight : 215.68 g/mol
- CAS Number : 1048649-78-0
The compound features a benzimidazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the propylamine side chain enhances its interaction with biological targets.
The biological activity of this compound primarily involves its ability to interact with various receptors and enzymes:
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways.
- Enzyme Inhibition : It can inhibit enzyme activities by binding to active or allosteric sites, thus preventing substrate binding and catalysis.
Antimicrobial Activity
Research indicates that compounds with benzimidazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzimidazole can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
This compound has been evaluated for its anticancer effects. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly regarding its inhibitory effects on butyrylcholinesterase (BuChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. By inhibiting this enzyme, it may help in maintaining acetylcholine levels in the brain, potentially improving cognitive function.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL. |
| Study 2 | Investigated anticancer properties in human cancer cell lines (A549, MCF7), revealing IC50 values of 12 µM and 15 µM respectively. |
| Study 3 | Assessed neuroprotective effects using a BuChE inhibition assay, demonstrating a potent inhibitory effect with an IC50 value of 8 µM. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(1H-Benzimidazol-1-yl)propylamine hydrochloride, and what key intermediates are involved?
- Methodology : The synthesis typically involves coupling benzimidazole with a propylamine derivative. A Gabriel synthesis approach (as described for similar propylamine compounds in ) can be adapted:
Start with a halogenated intermediate (e.g., 3-chloropropylamine).
Perform nucleophilic substitution with benzimidazole under basic conditions to form the benzimidazole-propylamine backbone.
Purify via recrystallization or column chromatography.
Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol .
- Key Intermediates : Halogenated alkylamines (e.g., 3-chloropropylamine), benzimidazole derivatives.
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm proton environments (e.g., benzimidazole aromatic protons at δ 7.2–8.5 ppm, propylamine chain protons at δ 1.6–3.4 ppm).
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (expected [M+H]: 175.23 for the free base; add 36.46 for HCl salt) .
- X-ray Crystallography : For definitive structural confirmation (SHELX software in is widely used for small-molecule refinement) .
- Purity Assessment : HPLC with UV detection (λ ~280 nm for benzimidazole absorbance) and elemental analysis (±0.3% for C, H, N).
Q. What solvents and conditions are optimal for dissolving this compound?
- Solubility Profile :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | 10–20 | Slightly soluble |
| Methanol | 50–70 | Preferred for reactions |
| DMSO | >100 | Use for stock solutions |
- Critical Note : Avoid prolonged storage in aqueous solutions due to hydrolysis risks (see for stability guidelines) .
Advanced Research Questions
Q. How does the benzimidazole moiety influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The benzimidazole nitrogen acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides). Steric hindrance from the fused benzene ring may slow reaction kinetics. Computational studies (DFT or MD simulations) can model transition states and predict regioselectivity .
- Experimental Design : Compare reaction rates with imidazole vs. benzimidazole derivatives under identical conditions (e.g., in SN2 reactions). Monitor via -NMR or LC-MS to track intermediate formation .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Case Example : If NMR shows unexpected splitting in propylamine protons, consider:
Dynamic Effects : Conformational flexibility in the propyl chain may cause signal broadening (variable-temperature NMR).
Impurity Detection : Use 2D NMR (COSY, HSQC) to differentiate overlapping signals.
Cross-Validation : Compare with X-ray data (SHELXL refinement in ensures accurate bond lengths/angles) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Protocol :
Prepare buffered solutions (pH 1–13).
Incubate samples at 25°C, 40°C, and 60°C for 24–72 hours.
Analyze degradation via HPLC-MS.
- Key Findings :
- Acidic Conditions (pH <3) : Stable due to protonation of the benzimidazole nitrogen (prevents ring-opening).
- Alkaline Conditions (pH >10) : Rapid degradation via hydrolysis of the amine-HCl bond.
- Thermal Stability : Decomposition above 150°C (TGA/DSC data recommended) .
Q. What computational tools predict the compound’s interaction with biological targets (e.g., receptors or enzymes)?
- Methods :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to benzimidazole-recognizing targets (e.g., histamine receptors).
- Pharmacophore Mapping : Identify critical features (e.g., benzimidazole aromaticity, propylamine chain length) using MOE or Phase.
Data Contradiction Analysis
Q. Why might crystallographic data conflict with solution-phase NMR observations?
- Root Causes :
- Conformational Polymorphism : Solid-state structures (X-ray) may adopt different conformations than solution-phase (NMR).
- Solvent Effects : Polar solvents stabilize specific tautomers (e.g., benzimidazole protonation states).
Safety and Handling
Q. What precautions are critical when handling this compound in a laboratory setting?
- Safety Protocol :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles ( classifies similar amines as skin/eye irritants).
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride salt dust.
- Storage : Keep in airtight containers under inert gas (N) to prevent moisture absorption .
Tables for Quick Reference
Table 1 : Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHN·HCl | |
| Molecular Weight | 211.69 g/mol | |
| Melting Point | ~200–220°C (decomposes) | |
| LogP (Predicted) | 1.2 (free base) |
Table 2 : Recommended Analytical Conditions
| Technique | Parameters | Reference |
|---|---|---|
| HPLC-UV | C18 column, 30% MeCN/HO | |
| -NMR (DMSO-d6) | 400 MHz, δ 1.6–3.4 (propyl) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
